Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate
Brand Name: Vulcanchem
CAS No.: 159944-99-7
VCID: VC0061661
InChI: InChI=1S/C11H15F3O7/c1-5(15)19-4-7-8(20-6(2)16)10(17,11(12,13)14)9(18-3)21-7/h7-9,17H,4H2,1-3H3/t7-,8-,9+,10-/m1/s1
SMILES: CC(=O)OCC1C(C(C(O1)OC)(C(F)(F)F)O)OC(=O)C
Molecular Formula: C11H15F3O7
Molecular Weight: 316.229

Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate

CAS No.: 159944-99-7

Cat. No.: VC0061661

Molecular Formula: C11H15F3O7

Molecular Weight: 316.229

* For research use only. Not for human or veterinary use.

Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate - 159944-99-7

Specification

CAS No. 159944-99-7
Molecular Formula C11H15F3O7
Molecular Weight 316.229
IUPAC Name [(2R,3R,4R,5S)-3-acetyloxy-4-hydroxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C11H15F3O7/c1-5(15)19-4-7-8(20-6(2)16)10(17,11(12,13)14)9(18-3)21-7/h7-9,17H,4H2,1-3H3/t7-,8-,9+,10-/m1/s1
Standard InChI Key IDTZCXKLMCPWNT-DOLQZWNJSA-N
SMILES CC(=O)OCC1C(C(C(O1)OC)(C(F)(F)F)O)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator